2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol
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Overview
Description
2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol is a heterocyclic compound that features both a pyridine and a phenol moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyridine and phenol groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol typically involves the condensation of 2-aminophenol with pyridine-2-carbaldehyde. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid, while nucleophilic substitutions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol and pyridine derivatives.
Scientific Research Applications
2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a ligand in coordination chemistry, which can be used to study metal-ligand interactions.
Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenol group can participate in hydrogen bonding and π-π interactions, while the pyridine moiety can coordinate with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Shares the phenol group but lacks the pyridine moiety.
Pyridine-2-carbaldehyde: Contains the pyridine ring but lacks the phenol group.
Schiff Bases: General class of compounds formed by the condensation of amines with aldehydes or ketones.
Uniqueness
2-[(E)-(Pyridin-2(3H)-ylidene)amino]phenol is unique due to the presence of both a phenol and a pyridine moiety in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
143113-38-6 |
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Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-(3H-pyridin-2-ylideneamino)phenol |
InChI |
InChI=1S/C11H10N2O/c14-10-6-2-1-5-9(10)13-11-7-3-4-8-12-11/h1-6,8,14H,7H2 |
InChI Key |
IDOBWBBQFWXEPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=NC1=NC2=CC=CC=C2O |
Origin of Product |
United States |
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